Mating Factor

描述

Historical Discovery and Characterization

The scientific journey leading to the discovery of yeast mating factors began in the 1970s with groundbreaking research conducted in the laboratories of Mackay and Hartwell. These pioneering investigators isolated mutant yeast strains that were unable to mate, designated as sterile or "ste" mutants. Through careful analysis of these sterile mutants, researchers identified that some strains were specifically defective in their response to diffusible substances produced by cells of the opposite mating type, suggesting the existence of chemical mediators of mating.

The first direct evidence for mating factors came from studies demonstrating that culture filtrates from mating type a cells could induce specific physiological responses in mating type alpha cells. Betz, MacKay, and Duntze published seminal work in 1977 showing that partially purified fractions from a-cell culture filtrates caused G1 arrest and morphological alterations specifically in alpha-mating type cells, while having no effect on a cells, diploid cells, or non-mating alpha mutants. These early studies established that mating factors were protein or peptide-based compounds that exhibited strict mating type specificity.

The purification and characterization of a-factor represented a significant technical achievement given the compound's extreme hydrophobicity and low concentrations in culture media. Researchers achieved more than 100,000-fold purification to obtain what appeared to be homogeneous a-factor based on thin-layer chromatography and electrophoresis analyses. The chemical characterization revealed a-factor to be a very hydrophobic undecapeptide with the amino acid composition: H2N-Tyr (Asx1, Gly1, Ala1, Val1, Ile2, Phe1, Lys1, Trp1, Pro1). Subsequent structural analysis demonstrated that a-factor undergoes unique post-translational modifications including farnesylation and carboxylmethylation of its C-terminal cysteine residue.

The discovery of alpha-factor followed shortly thereafter, revealing a 13-residue peptide with the sequence Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr. Unlike a-factor, alpha-factor lacks lipid modifications and exhibits different chemical properties, being significantly more hydrophilic. The structural genes encoding the alpha-factor precursors, designated MF alpha 1 and MF alpha 2, were subsequently cloned and characterized, revealing that alpha-factor is produced through proteolytic processing of larger precursor proteins.

| Historical Milestone | Year | Key Discovery | Researchers |

|---|---|---|---|

| Sterile mutant isolation | 1970s | Identification of mating-defective yeast strains | Mackay, Hartwell |

| First this compoundactivity | 1977 | Demonstration of diffusible mating substances | Betz, MacKay, Duntze |

| a-factor purification | Early 1980s | Structural characterization of a-factor | Multiple laboratories |

| alpha-factor characterization | 1980s | Sequence determination and gene cloning | Multiple laboratories |

| Post-translational modifications | 1979-1980s | Discovery of farnesylation and carboxylmethylation | Various researchers |

Evolutionary Significance in Unicellular Organisms

The evolutionary significance of mating factors in unicellular organisms extends far beyond their immediate role in sexual reproduction, providing crucial insights into the origins and evolution of cellular communication systems. Sexual reproduction in unicellular eukaryotes like Saccharomyces cerevisiae serves multiple evolutionary functions, including the generation of genetic diversity through recombination, the masking of deleterious mutations through diploidy, and the potential for adaptive evolution in changing environments. The this compoundsystem represents an elegant evolutionary solution to the challenge of identifying and communicating with compatible mating partners in a unicellular context.

Recent research has revealed surprising asymmetries in yeast mating behavior that emerge solely from molecular differences in pheromone signaling between the two mating types. Despite the morphological similarity of mating type a and mating type alpha cells, investigators from the Max Planck Institute for Terrestrial Microbiology discovered hidden behavioral asymmetries that suggest the evolutionary origins of sexual dimorphism may be more ancient than previously thought. These findings challenge the traditional assumption that isogamous organisms, where gametes appear identical, exhibit symmetric mating behaviors.

The evolutionary implications of this compounddiversity become particularly apparent when examining related fungal species. The discovery of farnesylated pheromones in basidiomycete fungi, including rhodotorucine A from Rhodosporiduim toruloides and tremerogens from Tremella species, preceded the characterization of Saccharomyces cerevisiae mating factors. These discoveries revealed that protein prenylation and carboxylmethylation, initially identified in fungal pheromones, represent ancient and conserved post-translational modifications that have been co-opted for numerous cellular functions across eukaryotic organisms.

The conservation of G-protein coupled receptor signaling pathways across eukaryotes suggests that the fundamental mechanisms of this compoundrecognition and response have deep evolutionary roots. The yeast this compoundreceptors, Ste2 (alpha-factor receptor) and Ste3 (a-factor receptor), belong to the same family of seven-transmembrane receptors found in higher eukaryotes, indicating that these signaling systems evolved early in eukaryotic evolution and have been maintained due to their effectiveness in mediating cellular communication.

Comparative studies of mating systems across fungal species have revealed remarkable diversity in pheromone structures and mating behaviors, suggesting that these systems continue to evolve rapidly in response to selective pressures. The ability of Saccharomyces cerevisiae cells to switch mating types through genetic recombination represents an additional layer of evolutionary sophistication, allowing individual lineages to maintain the benefits of both sexual and asexual reproduction strategies. This mating type switching mechanism enables occasional outcrossing to enhance genetic variation while permitting inbreeding when suitable mating partners are scarce.

Classification of Mating Factors: a-factor and alpha-factor

The classification of yeast mating factors into two distinct categories, a-factor and alpha-factor, reflects fundamental differences in their chemical structures, biosynthetic pathways, and mechanisms of secretion, while maintaining functional equivalence in their biological roles. This classification system is based on the mating type specificity of production and response, where mating type a cells produce a-factor and respond to alpha-factor, while mating type alpha cells produce alpha-factor and respond to a-factor.

a-factor Classification and Properties

a-factor represents a unique class of lipopeptide signaling molecules characterized by extensive post-translational modifications that distinguish it from conventional peptide hormones. The mature a-factor is a 12-amino acid peptide (sequence YIIKGVFWDPAC) that undergoes farnesylation and carboxylmethylation at its C-terminal cysteine residue. These lipid modifications render a-factor extremely hydrophobic, requiring specialized mechanisms for both biosynthesis and secretion. The farnesyl group, a 15-carbon isoprenoid moiety, is attached to the cysteine sulfur through a thioether linkage, followed by proteolytic removal of the three C-terminal amino acids and carboxylmethylation of the newly exposed C-terminal cysteine.

The biosynthesis of a-factor involves multiple processing steps mediated by specialized enzymes including farnesyltransferase, Rce1 protease, and Ste14 methyltransferase. This complex processing pathway places a-factor in the category of "CAAX proteins," referring to the C-terminal tetrapeptide motif (Cysteine-Aliphatic-Aliphatic-any amino acid) that serves as the recognition sequence for prenylation. The unusual hydrophobic nature of mature a-factor necessitates a specialized secretion pathway that differs significantly from the conventional endoplasmic reticulum-Golgi secretory route used by most proteins.

alpha-factor Classification and Properties

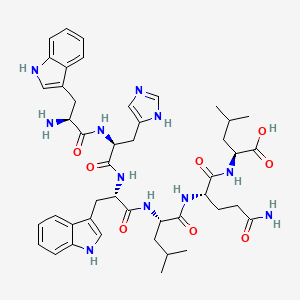

alpha-factor belongs to the class of conventional secreted peptide hormones that undergo processing through the standard eukaryotic secretory pathway. The mature alpha-factor is a 13-amino acid peptide with the sequence Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr. Unlike a-factor, alpha-factor lacks lipid modifications and maintains the hydrophilic character typical of most peptide hormones. The precursor proteins encoded by the MF alpha 1 and MF alpha 2 genes contain multiple copies of the mature alpha-factor sequence separated by spacer regions.

The processing of alpha-factor precursors occurs through the action of specialized endoproteases including Kex2 and Ste13, which recognize specific cleavage sites flanking the mature peptide sequences. This processing pathway resembles that used for many mammalian peptide hormones, making alpha-factor biosynthesis a valuable model for understanding general principles of neuropeptide and hormone processing. The MF alpha 1 gene contributes the majority of alpha-factor production, while MF alpha 2 plays a minor role, as demonstrated by gene deletion studies showing that mf alpha 1 mutants exhibit a 75% decrease in mating efficiency.

| Property | a-factor | alpha-factor |

|---|---|---|

| Amino acid length | 12 residues | 13 residues |

| Sequence | YIIKGVFWDPAC | WHWLQLKPGQPMY |

| Molecular weight | ~1,600 Da (including farnesyl) | 1,684 Da |

| Hydrophobicity | Extremely hydrophobic | Hydrophilic |

| Post-translational modifications | Farnesylation, carboxylmethylation | None |

| Precursor processing | CAAX processing pathway | Conventional endoproteolytic cleavage |

| Secretion mechanism | Specialized export pathway | Endoplasmic reticulum-Golgi pathway |

| Structural genes | MFA1, MFA2 | MF alpha 1, MF alpha 2 |

| Target receptor | Ste3 | Ste2 |

Functional Classification Based on Receptor Interactions

The functional classification of mating factors also encompasses their specific interactions with cognate G-protein coupled receptors. a-factor binds specifically to the Ste3 receptor on alpha cells, while alpha-factor binds to the Ste2 receptor on a cells. These receptor-ligand interactions activate identical downstream signaling pathways involving heterotrimeric G-proteins and mitogen-activated protein kinase cascades, despite the structural differences between the mating factors and their receptors.

The receptor binding characteristics of both mating factors have been extensively characterized through biochemical and biophysical studies. The alpha-factor receptor Ste2 has been successfully purified and reconstituted into artificial phospholipid vesicles, demonstrating a dissociation constant of 155 nanomolar for alpha-factor binding. These studies have provided detailed insights into the molecular mechanisms of receptor activation and have established yeast this compoundreceptors as important models for understanding G-protein coupled receptor function in general.

属性

IUPAC Name |

2-[[5-amino-2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H59N11O8/c1-24(2)15-35(42(60)52-34(13-14-39(47)57)41(59)56-38(45(63)64)16-25(3)4)54-43(61)36(18-27-21-50-33-12-8-6-10-30(27)33)55-44(62)37(19-28-22-48-23-51-28)53-40(58)31(46)17-26-20-49-32-11-7-5-9-29(26)32/h5-12,20-25,31,34-38,49-50H,13-19,46H2,1-4H3,(H2,47,57)(H,48,51)(H,52,60)(H,53,58)(H,54,61)(H,55,62)(H,56,59)(H,63,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLMMVDDGREFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CNC5=CC=CC=C54)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H59N11O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394171 | |

| Record name | Trp-His-Trp-Leu-Gln-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

882.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65418-88-4 | |

| Record name | Trp-His-Trp-Leu-Gln-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Biological Preparation and Purification from Yeast Cultures

Historically, the a-factor was isolated from culture supernatants of S. cerevisiae a-mating type cells grown in synthetic medium. The preparation involved:

- Culturing yeast cells at 30°C in large volumes (e.g., 20 liters) of synthetic medium.

- Removal of cells by centrifugation.

- Acidification of the supernatant with acetic acid.

- Adsorption of the mating factor onto phosphocellulose columns equilibrated in acidic conditions.

- Elution with pyridine-acetic acid buffer.

- Concentration and further purification using ion-exchange resins such as Amberlite IRC 50.

- Activity assays to confirm the presence of biologically active mating factor.

This method yielded crude preparations of the this compoundand related peptides, allowing study of the maturation and degradation pathways.

Chemical Synthesis Methods

Due to the complexity of posttranslational modifications, especially prenylation and methylation, chemical synthesis of a-factor has been challenging but has seen significant advances:

- Solid-Phase Peptide Synthesis (SPPS) is employed to assemble the linear peptide chain of the a-factor precursor.

- After peptide assembly, post-synthetic modifications are introduced in solution, including:

- Farnesylation of the cysteine residue.

- Carboxyl methylation of the prenylated cysteine.

- These steps are critical to mimic the natural biogenesis of the a-factor and achieve biological activity.

A recent improved synthesis strategy involves:

- SPPS of the 12 amino acid peptide.

- Two simple post-synthesis chemical steps in solution to introduce farnesylation and methylation.

- This method yields a-factor with good efficiency and purity.

- The synthetic a-factor was shown to be biologically active and capable of synchronizing cell cycle progression in α mating type cells at lower concentrations than α-factor.

Biochemical and Molecular Insights into Preparation

Studies have identified key enzymes and genes involved in the natural biogenesis of a-factor, which inform synthetic approaches:

| Step | Enzymes/Genes Involved | Description |

|---|---|---|

| Prenylation (farnesylation) | Ram1p, Ram2p | Attach a farnesyl group to the cysteine in the CAAX motif at the C-terminus |

| Carboxyl methylation | Ste14p | Methylates the prenylated cysteine residue |

| NH2-terminal processing | Ste24p, Axl1p | Two-step proteolytic cleavage of the N-terminus of the a-factor precursor |

| Export | Ste6p | ATP-binding cassette transporter responsible for secretion of mature a-factor |

These steps occur in a membrane-associated manner, and intermediates are membrane-bound during processing.

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Challenges/Limitations |

|---|---|---|---|

| Biological isolation | Culture supernatant extraction and column purification | Natural modifications intact | Requires large culture volumes; low yield |

| Solid-phase peptide synthesis (SPPS) + post-synthetic modification | Chemical assembly of peptide + farnesylation and methylation in solution | Precise control; scalable; reproducible | Requires expertise in post-synthetic modifications; costly reagents |

| Enzymatic processing in vitro (experimental) | Use of purified enzymes to modify synthetic peptides | Mimics natural processing | Complex enzyme purification; less common |

Research Findings and Practical Implications

- The improved chemical synthesis method for a-factor enables broader accessibility for research, especially for studies requiring synchronization of α mating type cells, which respond to a-factor.

- The biochemical pathway elucidation of a-factor biogenesis has enabled targeted synthesis strategies that replicate natural modifications critical for activity.

- Understanding the membrane association of intermediates and the role of specific enzymes informs both in vivo and in vitro preparation techniques.

- The synthetic a-factor requires lower concentrations for biological effects compared to α-factor, indicating high potency of the chemically synthesized product.

化学反应分析

Types of Reactions

Mating Factor can undergo various chemical reactions, including:

Oxidation: The tryptophan residues in the peptide can be oxidized to form kynurenine derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR).

Major Products Formed

Oxidation: Kynurenine derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Mutant peptides with altered amino acid sequences.

科学研究应用

Molecular Characterization and Analysis

Mating factors play a pivotal role in the molecular understanding of yeast mating processes. Recent advancements in mass spectrometry (MS) have enabled the qualitative and semi-quantitative analysis of mating pheromones directly from yeast culture media. For instance, a study demonstrated that both forms of α-mating factor (MFα and MFα') can be detected using MS techniques, revealing their post-translational modifications and variants present during different growth stages .

Table 1: Mating Factor Detection Techniques

Biotechnological Applications

Mating factors are harnessed in biotechnological applications, particularly in recombinant protein production. The methylotrophic yeast Pichia pastoris has been engineered to utilize mating factors for improved protein expression systems. For example, researchers have optimized fermentation conditions to enhance the yield of recombinant proteins by employing this compoundsignaling pathways to synchronize cell cycles and improve cell density during cultivation .

Case Study: Pichia pastoris in Protein Production

- Objective : To produce recombinant human alpha-fetoprotein (rhAFP0).

- Method : Utilized this compoundsignaling to enhance cell growth.

- Outcome : Achieved a yield increase to 20 mg/L through optimized fermentation technology .

Medical Applications

In medical research, mating factors have been studied for their potential therapeutic applications. The unique properties of these peptides, such as their hydrophobicity due to post-translational modifications, make them suitable candidates for drug delivery systems and novel signaling molecules. Research has indicated that the α-factor can be utilized to develop new treatments targeting specific cellular pathways involved in diseases .

Table 2: Potential Medical Applications of Mating Factors

Ecological and Evolutionary Studies

Mating factors also provide insights into evolutionary biology and ecology. The diversity of pheromones among different yeast species can lead to reproductive isolation and speciation. Studies have shown that variations in this compoundsequences contribute to the reproductive strategies of various fungi, which can impact ecological interactions within microbial communities .

Case Study: Pheromone Diversity and Speciation

作用机制

Mating Factor exerts its effects by binding to specific receptors on the surface of yeast cells, initiating a signaling cascade that leads to cell cycle arrest in the G1-phase. This process involves the activation of G-protein coupled receptors (GPCRs) and subsequent downstream signaling pathways .

相似化合物的比较

Comparison with Similar Compounds

Mating factors share functional roles with other pheromones but exhibit distinct structural and mechanistic properties. Below is a comparative analysis of key features:

Table 1: Structural and Functional Comparison of Yeast Mating Factors

| Feature | S. cerevisiae α-factor | S. cerevisiae a-factor | S. pombe P-factor | S. pombe M-factor |

|---|---|---|---|---|

| Length | 13 aa | 12 aa | 23 aa | 9 aa |

| Post-translational Modifications | None | Prenylation, carboxymethylation | None | Prenylation, carboxymethylation |

| Secretion Pathway | Standard secretory pathway | ABC transporter | Standard secretory pathway | ABC transporter |

| Solubility | Hydrophilic | Hydrophobic | Hydrophilic | Hydrophobic |

| Receptor | Ste2 (GPCR) | Ste3 (GPCR) | Mam2 (GPCR) | Map3 (GPCR) |

| Evolutionary Role | High diffusivity in aqueous environments | Membrane-associated signaling in crowded environments | Similar to α-factor | Similar to a-factor |

Key Differences and Implications

Structural Modifications :

- α-factor and P-factor lack lipid modifications, enabling solubility in aqueous environments. In contrast, a-factor and M-factor are lipophilic due to prenylation, restricting diffusion to cell membranes and requiring ABC transporters for secretion .

- These modifications influence mating efficiency in different environments. For example, hydrophobic pheromones like a-factor may dominate in biofilms or high-cell-density niches, whereas hydrophilic pheromones are optimal for long-range signaling .

Secretion Mechanisms :

- α-factor is processed by proteases (e.g., Kex2) and exported via vesicles, while a-factor relies on the Ste6 transporter, an ATP-dependent pump . This divergence reduces competition for secretory machinery between mating types.

Receptor Specificity :

- α-factor binds Ste2, triggering a MAPK cascade (Fus3/Kss1 activation) that arrests the cell cycle and initiates mating projections. a-factor binds Ste3, activating a parallel pathway with shared downstream effectors but distinct regulatory checkpoints .

Evolutionary Conservation :

- The dichotomy between hydrophilic and hydrophobic pheromones is conserved in S. pombe, suggesting a universal strategy for balancing diffusivity and receptor-binding efficiency. This duality may mitigate environmental constraints, such as pH or osmotic stress .

Comparison with Non-Fungal Pheromones

While yeast mating factors are peptide-based, other organisms utilize diverse compounds:

- Insect Pheromones : Bactrocera fruit flies use fatty acid esters and spiroacetals for mating signals, with species-specific profiles ensuring reproductive isolation . Unlike yeast peptides, these volatile compounds facilitate long-distance communication.

- Mammalian Pheromones: Lipids and steroids (e.g., androstenone) dominate, leveraging olfactory receptors rather than GPCRs.

Research Findings and Trends

- Inhibitor Sensitivity : Valproate, an anticancer drug, blocks α-factor signaling by inhibiting Fus3/Kss1 MAP kinases, highlighting the pathway's vulnerability to small-molecule disruption .

- Chaperone Interactions : HSP70 proteins (e.g., Ssa1/Ssa2) regulate Ste5 localization, a scaffold protein in the mating pathway, suggesting chaperones fine-tune pheromone response robustness .

- Ecological Adaptation: Comparative genomics reveals that pheromone gene families expand in species inhabiting variable environments, supporting the "dual signaling" hypothesis .

生物活性

Mating factors, specifically the alpha-mating factor from Saccharomyces cerevisiae, play a crucial role in the mating process of yeast cells. This 13-amino-acid pheromone is secreted by haploid alpha cells and acts on haploid a cells through the Ste2p receptor, initiating a series of biological activities essential for mating. This article explores the biological activity of mating factors, focusing on their structure-activity relationships, effects on cellular processes, and implications in broader biological contexts.

The alpha-mating factor is composed of a specific sequence of amino acids that determines its biological activity. Research has demonstrated that certain amino acids within this sequence are critical for its interaction with the Ste2p receptor, which is a G-protein-coupled receptor (GPCR) involved in signal transduction pathways necessary for mating.

Key Amino Acids Influencing Activity

| Amino Acid Position | Importance |

|---|---|

| 1 | Trp (Tryptophan) |

| 3 | Trp (Tryptophan) |

| 8 | Pro (Proline) |

| 9 | Gly (Glycine) |

| 2, 4, 6, 10, 12, 13 | Various roles in agonist/antagonist activity |

Studies indicate that modifications to the alpha-mating factor, such as glycosylation, can significantly alter its bioactivity. For instance, glycosylated variants exhibited lower bioactivity than the native form but showed improved resistance to proteolysis, suggesting that structural integrity plays a vital role in function .

Biological Activities Induced by Mating Factors

Upon binding to the Ste2p receptor, the this compoundtriggers several cellular responses:

- Cell Cycle Arrest : The this compoundinduces G1 phase arrest in yeast cells, preparing them for mating.

- Morphological Changes : Cells undergo morphological changes known as "schmooing," where they elongate and form projections towards potential mates.

- Transcriptional Activation : Mating factors activate genes necessary for mating and fusion processes.

These activities are crucial for successful mating and subsequent diploid formation.

Chemo-Enzymatic Synthesis Study

A notable study utilized chemo-enzymatic synthesis to create glycosylated derivatives of the alpha-mating factor. The findings revealed that while glycosylation reduced bioactivity, removing sialic acid from the sugar chain restored it. This highlights how structural modifications can influence the functional capabilities of mating factors .

Genetic Screening Approach

Another significant study employed genetic screening to identify novel peptide agonists and antagonists of Ste2p. By analyzing peptides derived from random libraries, researchers pinpointed specific residues critical for agonist activity. This approach not only elucidated the structure-activity relationship but also provided insights into potential therapeutic applications by manipulating these pathways .

Implications Beyond Yeast

The study of mating factors extends beyond yeast biology into understanding complex behaviors in higher organisms. For example, research on fruit flies has identified genetic components influencing mate selection and rejection behaviors. This parallels findings in yeast where pheromonal signaling is integral to reproductive success .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。